molecular formula C21H16FN5O B2822935 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 921501-44-2

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2822935
CAS No.: 921501-44-2
M. Wt: 373.391
InChI Key: YQBUOYHWXFBUJH-UHFFFAOYSA-N
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Description

N-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic small molecule building block designed for medicinal chemistry and pharmaceutical research. It features a biphenyl core linked to a fluorophenyl-tetrazole moiety via a carboxamide group, a structure associated with potent biological activity. This molecular architecture is of significant interest in early-stage drug discovery, particularly in the development of enzyme inhibitors. Structurally related N-substituted carboxamide analogues have been rationally designed and identified as potent and selective inhibitors of Monoamine Oxidase-B (MAO-B), a key therapeutic target for neurodegenerative disorders such as Parkinson's disease . The incorporation of the 1H-tetrazole ring is a common bioisostere in medicinal chemistry, often used to mimic a carboxylic acid or to improve a compound's pharmacokinetic properties. This product is provided for research applications only, strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a key intermediate or as a pharmacological tool for hit-to-lead optimization, target validation, and investigating mechanisms of action in biochemical assays.

Properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O/c22-18-7-4-8-19(13-18)27-20(24-25-26-27)14-23-21(28)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-13H,14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBUOYHWXFBUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological activity, and research findings associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a tetrazole ring substituted with a 3-fluorophenyl group, linked to a biphenyl moiety through a methyl bridge. The synthesis typically involves multiple steps:

  • Formation of the Tetrazole Ring : This is achieved through cycloaddition reactions involving azides and nitriles under acidic conditions.
  • Introduction of the 3-Fluorophenyl Group : Nucleophilic aromatic substitution reactions are commonly employed for this step.
  • Biphenyl Connection : The biphenyl structure is integrated through coupling reactions, often utilizing palladium catalysts.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that certain tetrazole derivatives showed minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against various bacterial strains, outperforming standard antibiotics like Ciprofloxacin .

Table 1: Antimicrobial Activity of Related Tetrazole Compounds

CompoundMIC (µg/mL)Activity Against
Compound A0.25S. aureus
Compound B2.0E. coli
This compoundTBDTBD

Anticancer Activity

In vitro studies have also explored the anticancer potential of tetrazole-based compounds. One study reported that certain derivatives exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating effective growth inhibition at low concentrations . The mechanism of action is hypothesized to involve the disruption of cellular signaling pathways critical for tumor growth.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism
Compound CHeLa5.0Apoptosis induction
Compound DMCF-710.0Cell cycle arrest
This compoundTBDTBD

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several tetrazole derivatives against clinical strains of bacteria. This compound was included in the study and showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC significantly lower than that of standard treatments .

Study on Anticancer Properties

Another pivotal study focused on the anticancer properties of tetrazole derivatives, including our compound of interest. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of proliferation markers .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the biphenyl-tetrazole class of ARBs. Below is a detailed comparison with structurally and functionally related analogs:

Structural and Pharmacological Comparison

Compound Name Key Structural Features Pharmacological Activity Solubility Profile Synthesis Method Reference
Target Compound Biphenyl-4-carboxamide linked to 3-fluorophenyl-tetrazole via methyl group Presumed AT1 antagonism Likely low water solubility (fluorine, aromaticity) EDC/HOBt-mediated coupling
Valsartan Biphenyl-tetrazole with L-valine and pentanoyl groups AT1 antagonist (hypertension) pH-dependent solubility (56.6–100 mg/100 mL) Acid-catalyzed deprotection
Losartan Biphenyl-tetrazole with hydroxymethyl-imidazole AT1 antagonist (hypertension) Moderate bioavailability (33% oral) Imidazole alkylation
Irbesartan Biphenyl-tetrazole with cyclopentanecarboxamide AT1 antagonist (hypertension) High lipophilicity (logP ~6.1) Cyclopentane acylation
Candesartan Cilexetil Benzimidazole carboxylate ester with biphenyl-tetrazole Prodrug (AT1 antagonist) Ester improves lipophilicity Benzylation and esterification
1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Triazole core with ethoxyphenyl and fluorophenyl groups Unknown (non-ARB class) Moderate solubility (amide vs. ester) CuAAC click chemistry

Key Differentiators

  • Fluorine Substitution: The 3-fluorophenyl group in the target compound may enhance metabolic stability by resisting oxidative degradation compared to non-halogenated analogs like losartan .
  • Synthetic Accessibility : The compound’s synthesis likely involves coupling biphenyl-4-carboxylic acid derivatives with fluorophenyl-tetrazole intermediates using EDC/HOBt, a method distinct from valsartan’s multi-step deprotection .

Pharmacokinetic and Pharmacodynamic Insights

  • Lipophilicity : The fluorine atom and aromatic rings suggest higher logP values than valsartan (logP ~4.5), which may improve membrane permeability but reduce aqueous solubility .
  • Receptor Binding : Molecular modeling studies on similar ARBs indicate that tetrazole positioning and substituent electronegativity critically influence AT1 binding. The 3-fluorophenyl group may enhance van der Waals interactions in the receptor’s hydrophobic pocket .

Clinical and Preclinical Relevance

Preclinical studies would need to assess its IC50 for AT1 receptor blockade and compare it to losartan (IC50 ~20 nM) or valsartan (IC50 ~2.7 nM) .

Q & A

Q. What are the recommended synthetic strategies for preparing N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Azide-alkyne cycloaddition to form the tetrazole ring, followed by coupling with biphenylcarboxamide precursors .
  • Condensation reactions using fluorophenyl derivatives and methylene linkers under controlled conditions (e.g., anhydrous solvents, 60–80°C) .
  • Purification : Column chromatography or recrystallization to isolate the final product. Yields can be optimized by adjusting reaction time (12–24 hrs) and catalyst loadings (e.g., Cu(I) for click chemistry) .

Q. Which analytical techniques are critical for characterizing this compound’s structure?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm substituent positions and fluorine integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ ion for C20_{20}H15_{15}FN5_5O) .
  • X-ray crystallography : For absolute stereochemical confirmation, if crystals are obtainable .

Q. How is the compound initially screened for biological activity in academic research?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50_{50} values reported .
  • Microbial inhibition : Disk diffusion assays for antimicrobial activity against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases, given the tetrazole’s role as a bioisostere for carboxylates .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Systematic substituent variation : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., Cl, CF3_3) or donating (e.g., OMe) groups to assess potency changes .
  • Linker modification : Substitute the methylene bridge with ethylene or amide spacers to alter flexibility and target binding .
  • In vitro validation : Compare IC50_{50} shifts across modified derivatives using dose-response curves. For example, shows that methyl substitution on the triazole ring enhances anticancer activity by 2-fold .

Q. Table 1: Example SAR Data for Tetrazole Derivatives

Substituent (R)IC50_{50} (μM, MCF-7)LogP
3-Fluorophenyl1.2 ± 0.33.8
4-Chlorophenyl0.9 ± 0.24.1
2-Methoxyphenyl5.6 ± 1.12.9

Q. What experimental approaches elucidate the mechanism of action for this compound?

  • Target identification : Use pull-down assays with biotinylated probes or affinity chromatography to isolate binding proteins .
  • Molecular docking : Simulate interactions with kinases (e.g., EGFR) or DNA using software like AutoDock, guided by crystallographic data .
  • Pathway analysis : RNA sequencing or Western blotting to detect apoptosis markers (e.g., caspase-3) or cell-cycle regulators (e.g., p21) in treated cells .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Orthogonal assays : Validate results using complementary methods (e.g., ATP-based viability assays alongside flow cytometry) .
  • Meta-analysis : Compare data across structurally analogous compounds (e.g., triazole vs. tetrazole derivatives) to identify trends .
  • Experimental replication : Control variables like cell passage number, serum concentration, and compound purity (≥95% by HPLC) .

Methodological Notes

  • Synthesis optimization : Use Design of Experiments (DoE) to evaluate solvent polarity (DMF vs. THF) and temperature effects on yield .
  • Data interpretation : Apply multivariate statistics (e.g., PCA) to correlate structural descriptors (LogP, polar surface area) with bioactivity .

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